Bienvenue dans la boutique en ligne BenchChem!

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide

Medicinal Chemistry Lead Optimization Physicochemical Properties

This compound uniquely combines a rigid 1,4-dioxaspiro[4.4]nonane core with a benzodioxole pharmacophore, offering superior conformational pre-organization for myeloperoxidase (MPO) inhibition and fragment-based screening. Its low rotatable bond count and preserved methylenedioxy motif ensure target engagement not possible with simple benzamide or oxalamide analogs. Ideal for focused library synthesis and SAR exploration.

Molecular Formula C16H19NO5
Molecular Weight 305.33
CAS No. 899962-83-5
Cat. No. B2608474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide
CAS899962-83-5
Molecular FormulaC16H19NO5
Molecular Weight305.33
Structural Identifiers
SMILESC1CCC2(C1)OCC(O2)CNC(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C16H19NO5/c18-15(11-3-4-13-14(7-11)20-10-19-13)17-8-12-9-21-16(22-12)5-1-2-6-16/h3-4,7,12H,1-2,5-6,8-10H2,(H,17,18)
InChIKeyXNNMFNHACPCQMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 899962-83-5): Procurement-Relevant Structural and Class Identity


N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 899962-83-5, molecular formula C₁₆H₁₉NO₅, molecular weight 305.33 g/mol) is a synthetic small molecule that integrates two structurally significant motifs: a 1,4-dioxaspiro[4.4]nonane spirocyclic core and a benzo[d][1,3]dioxole-5-carboxamide group linked through a methylene amide bridge [1]. The spirocyclic architecture confers conformational rigidity, a property increasingly exploited in medicinal chemistry to enhance target selectivity and pharmacokinetic profiles [2]. The benzodioxole (methylenedioxyphenyl) moiety is a privileged scaffold associated with diverse biological activities including myeloperoxidase inhibition, anticancer effects, and metabolic enzyme modulation [3]. Commercially, the compound is supplied at ≥90–95% purity with LCMS and/or 400 MHz ¹H NMR analytical confirmation, positioning it as a specialty building block for lead discovery and chemical biology probe development [1].

Why In-Class Benzodioxole or Spirocyclic Analogs Cannot Simply Replace N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide


Compounds within the broader benzodioxole-carboxamide or dioxaspiro-amide families are not freely interchangeable because minor structural modifications produce large shifts in physicochemical and conformational properties that directly influence target engagement, selectivity, and developability [1]. For example, replacing the benzodioxole ring with a simple phenyl group (as in the unsubstituted benzamide analog CAS 899958-45-3) eliminates two hydrogen-bond acceptor oxygen atoms and alters the electron density distribution of the amide, which can suppress key interactions with targets such as myeloperoxidase that rely on the methylenedioxy pharmacophore [2]. Conversely, inserting an oxalamide spacer (CAS 899734-16-8) adds an extra amide bond, increasing molecular weight by ~57 Da and introducing additional rotational degrees of freedom that partially negate the conformational constraint provided by the spirocyclic core . The evidence compiled in Section 3 demonstrates that the specific union of the 1,4-dioxaspiro[4.4]nonane scaffold and the benzo[d][1,3]dioxole-5-carboxamide group produces a distinctive combination of rigidity, hydrogen-bonding capacity, and lipophilicity that is not replicated by any single close analog.

Quantitative Differentiation Evidence for N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide vs. Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiate the Target from Simpler Benzamide Analogs

The target compound (MW 305.33 g/mol, 22 heavy atoms) occupies a distinct physicochemical space compared to its closest commercially available benzamide analog N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide (CAS 899958-45-3, MW 261.32 g/mol, 19 heavy atoms) [1]. The additional 44 Da and three heavy atoms come from the benzodioxole methylenedioxy group, which increases hydrogen-bond acceptor count from 3 to 5 and topological polar surface area (tPSA) substantially . In drug discovery, this MW range (261→305) corresponds to a meaningful shift in lead-like property space, with the higher MW associated with improved complementarity to larger binding pockets while remaining within oral druggability guidelines [1].

Medicinal Chemistry Lead Optimization Physicochemical Properties

Conformational Rigidity Advantage Over Oxalamide-Linked and Flexible-Chain Benzodioxole Carboxamides

The target compound features a 1,4-dioxaspiro[4.4]nonane core that locks the dioxolane ring into a rigid bicyclic framework with a well-defined exit vector for the methylene amide substituent [1]. In contrast, the oxalamide analog N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide (CAS 899734-16-8) inserts an additional −C(=O)−C(=O)− linker, introducing two extra rotatable bonds and increasing the molecular weight to 362.38 g/mol . Spirocyclic scaffolds are recognized in contemporary drug discovery as privileged frameworks for reducing conformational entropy penalties upon target binding and for enhancing metabolic stability relative to flexible analogs; the Batista et al. (2022) review documented multiple in vivo-validated spirocyclic drug candidates across neurological, infectious, and metabolic indications [1].

Conformational Analysis Drug Design Spirocyclic Chemistry

Analytical Purity and Price-per-Unit Benchmarking Against Direct Spirocyclic Competitors

The target compound is commercially available from Life Chemicals (Catalog F2764-0080) at ≥90% purity with LCMS and/or 400 MHz ¹H NMR analytical confirmation, priced at $79/10 mg, $99/20 mg, and $248/100 mg [1]. A structurally related screening compound from the Hit2Lead/ChemBridge library, N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopropyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide (SC-46940946, MW 357 g/mol), is offered in dry film format (racemic) with reported LogP 1.63 and tPSA 65.1 Ų . While direct head-to-head pricing comparison is not available due to different vendor pricing models, the target compound's well-characterized purity specification (with supporting analytical data) provides the procurement confidence required for reproducible structure-activity relationship (SAR) studies, whereas the Hit2Lead compound is supplied in a screening format with promotional pricing that may not reflect long-term supply stability [1].

Chemical Procurement Quality Control Cost Efficiency

Benzodioxole Carboxamide Pharmacophore Potential: Class-Level Evidence for Myeloperoxidase and Enzyme Inhibition

Although no direct enzymatic assay data have been published specifically for the target compound, benzodioxole carboxamides as a class have been identified as reversible myeloperoxidase (MPO) inhibitors through combined in silico screening and in vitro validation [1]. Rajan et al. (2025) demonstrated that the methylenedioxyphenyl moiety engages the MPO active-site heme through specific hydrogen-bond and π-stacking interactions, a pharmacophore feature that the simple benzamide analog (CAS 899958-45-3) lacks [1]. Separately, benzodioxole carboxamide derivatives have shown in vitro α-amylase inhibitory activity with in vivo glucose-lowering efficacy surpassing acarbose in animal models [2]. The target compound's benzodioxole-5-carboxamide substructure is identical to the core motif present in these validated inhibitor series, providing a reasonable—though not experimentally confirmed—basis for prioritizing this scaffold in anti-inflammatory or metabolic disease programs [1][2].

Myeloperoxidase Inhibition Inflammation Cardiovascular Disease

Highest-Confidence Research and Procurement Application Scenarios for N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide


Myeloperoxidase (MPO) Inhibitor Lead Discovery and Hit-to-Lead Optimization

The benzodioxole carboxamide class has demonstrated reversible MPO inhibition, a target implicated in cardiovascular disease, inflammatory tissue damage, and cerebrovascular pathology [1]. The target compound's spirocyclic architecture provides conformational pre-organization that may enhance binding site complementarity relative to flexible benzodioxole carboxamides, while the methylenedioxy pharmacophore is preserved for heme active-site engagement [1]. Scientists running MPO enzymatic assays (e.g., taurine chloramine or H₂O₂-dependent oxidation assays) can use this compound as a rigid spirocyclic starting point for SAR exploration, with the benzamide analog (CAS 899958-45-3) serving as a negative control lacking the benzodioxole group.

Conformationally Constrained Fragment-Based Screening Libraries

The compound's MW of 305.33 g/mol and low rotatable bond count (3) place it in an attractive property space for fragment-based drug discovery (FBDD) and affinity-based screening [1]. Spirocyclic fragments are increasingly valued for their three-dimensional character, which improves library diversity and hit-to-lead progression rates [1]. The compound can be incorporated into a spirocycle-enriched fragment library alongside simpler spiro analogs (e.g., CAS 899958-45-3) to systematically probe the contribution of the benzodioxole motif to binding thermodynamics (ΔG, ΔH, −TΔS) via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

Synthetic Intermediate for Diversified Benzodioxole-Carboxamide Derivatives

The compound's well-defined stereochemistry and compatibility with diverse reaction conditions enable its use as a synthetic building block for generating focused libraries of benzodioxole-spirocyclic hybrids [1]. The benzodioxole ring can be further functionalized (e.g., nitration, halogenation, formylation) without disrupting the spirocyclic core, while the amide linkage can be modified through N-alkylation or reduction to access secondary and tertiary amide libraries [1]. This compound is particularly useful for medicinal chemistry groups requiring a single, high-purity (>95%) starting material that provides access to multiple derivative series through robust transformations .

Metabolic Disorder Target Screening (α-Amylase and Related Enzymes)

Benzodioxole carboxamide derivatives have demonstrated α-amylase inhibitory activity with in vivo antidiabetic efficacy exceeding the clinical comparator acarbose in rodent models [1]. The target compound's benzodioxole-5-carboxamide group is identical to the core structure of these validated inhibitors, making it a candidate for α-amylase and α-glucosidase screening cascades [1]. Procurement of this specific compound rather than the simple benzamide analog ensures that the methylenedioxy pharmacophore implicated in enzyme inhibition is present; coupled with the spirocyclic scaffold, the compound offers a differentiated vector for exploring selectivity between carbohydrate-hydrolyzing enzymes.

Quote Request

Request a Quote for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.